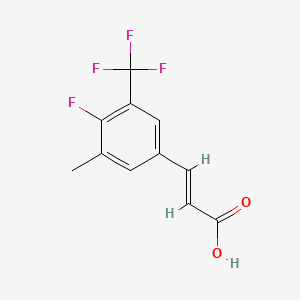

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid

CAS No.: 1373921-81-3

Cat. No.: VC2729645

Molecular Formula: C11H8F4O2

Molecular Weight: 248.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373921-81-3 |

|---|---|

| Molecular Formula | C11H8F4O2 |

| Molecular Weight | 248.17 g/mol |

| IUPAC Name | (E)-3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H8F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+ |

| Standard InChI Key | JWTWWSLPXHUYNI-NSCUHMNNSA-N |

| Isomeric SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)/C=C/C(=O)O |

| SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)C=CC(=O)O |

| Canonical SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)C=CC(=O)O |

Introduction

Chemical Identity and Fundamental Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid is an organic compound belonging to the cinnamic acid family, characterized by specific substituents on the phenyl ring. The compound is identified through several standardized chemical identifiers that facilitate its recognition in scientific databases and literature.

Basic Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 1373921-81-3 |

| Molecular Formula | C11H8F4O2 |

| Molecular Weight | 248.17 g/mol |

| IUPAC Name | (E)-3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H8F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+ |

| Standard InChIKey | JWTWWSLPXHUYNI-NSCUHMNNSA-N |

The compound is also known by several synonyms, including (E)-3-(4-fluoro-3-methyl-5-(trifluoromethyl)phenyl)acrylic acid and 3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid .

Physical and Chemical Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid possesses specific physical and chemical properties that influence its behavior in various applications. These properties, many of which have been predicted through computational methods, are summarized in Table 2.

Table 2: Physical and Chemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 302.9±37.0 °C | Predicted |

| Density | 1.386±0.06 g/cm³ | Predicted |

| pKa | 4.26±0.10 | Predicted |

| Physical Appearance | Crystalline solid | Observed |

The compound's relatively high boiling point suggests significant intermolecular forces, likely including hydrogen bonding through the carboxylic acid group. Its predicted pKa value of 4.26 indicates moderate acidity, which is typical for cinnamic acid derivatives .

Structural Characteristics

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid features a cinnamic acid backbone with a trans-alkene configuration between the ethylene and phenyl groups. This structural arrangement contributes significantly to its chemical reactivity and potential applications.

Key Structural Features

The compound contains several distinctive structural elements:

-

A cinnamic acid base structure with a trans-configured double bond

-

A fluorine atom at the fourth position of the aromatic ring

-

A methyl group at the third position

-

A trifluoromethyl group at the fifth position

These substituents, particularly the fluorine atom and trifluoromethyl group, enhance the compound's reactivity profile and influence its interactions with biological systems.

Structure-Property Relationships

The presence of fluorine atoms in the molecule, both as a direct substituent and within the trifluoromethyl group, significantly impacts the compound's physical, chemical, and biological properties. Fluorine substitution typically increases lipophilicity, metabolic stability, and binding selectivity in biological systems, making fluorinated compounds valuable in pharmaceutical applications.

Synthesis Methods

The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid typically involves several carefully controlled steps to achieve high yields and purity.

Laboratory Synthesis

Laboratory preparation of this compound often employs tetrahydrofuran as a solvent to facilitate effective mixing and reaction progression at ambient temperatures. The synthesis generally follows established methods for preparing substituted cinnamic acids, with modifications to accommodate the specific fluorinated substituents.

While the search results don't provide a complete synthetic route specific to this compound, similar cinnamic acid derivatives are typically synthesized through condensation reactions involving appropriately substituted benzaldehydes and malonic acid, followed by decarboxylation. This method, known as the Knoevenagel-Doebner reaction, is widely employed for cinnamic acid synthesis.

Applications in Research and Industry

4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid has several notable applications, particularly in pharmaceutical research and materials science.

Pharmaceutical Research

In drug design, the compound's structural features make it particularly valuable:

-

The trifluoromethyl group modifies binding affinities and enhances metabolic stability, critical factors in pharmaceutical development

-

The fluorine substitution potentially increases lipophilicity and membrane permeability

-

The cinnamic acid backbone provides a versatile platform for further derivatization

These properties make the compound potentially useful as a building block or pharmacophore in medicinal chemistry.

Biological Activity

Although the search results don't provide specific biological activity data for 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid, related cinnamic acid derivatives have demonstrated various biological activities that might be relevant.

Anti-inflammatory Properties

Many cinnamic acid derivatives possess anti-inflammatory properties through various mechanisms, including modulation of nuclear factor kappa B (NF-κB) activity. This transcription factor plays a key role in inflammatory responses, and its modulation represents a potential therapeutic strategy for inflammatory conditions .

| Supplier | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| Alfa Aesar | H33725 | 250 mg | $32.20 |

| Alfa Aesar | H33725 | 1 g | $107.00 |

| SynQuest Laboratories | 2921-3-73 | 1 g | $207.00 |

This price variance reflects differences in purity, packaging, and supplier positioning in the specialty chemicals market .

Research Trends and Future Directions

Current research involving fluorinated cinnamic acid derivatives focuses on several promising areas that may be relevant to 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid.

Drug Discovery Applications

The compound's unique substitution pattern, particularly the combination of fluorine and trifluoromethyl groups, represents a promising structural feature for drug discovery efforts. These substituents can enhance metabolic stability and binding specificity, potentially leading to improved pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume